Amburoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

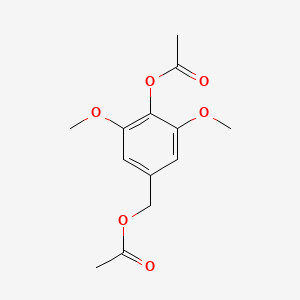

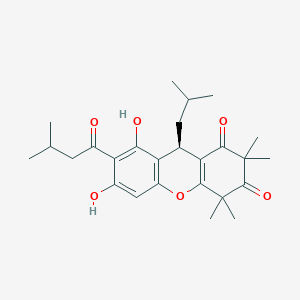

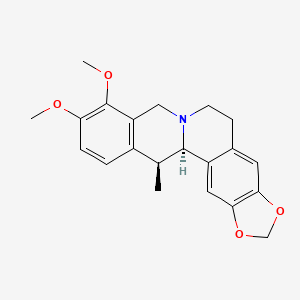

Amburoside A is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4 of 4-hydroxybenzyl 3,4-dihydroxybenzoate via a glycosidic linkage. It is isolated from the trunk barks of Amburana cearensis and exhibits antimalarial, neuroprotective, hepatoprotective and antioxidant activities. It has a role as a metabolite, an antimalarial, a neuroprotective agent, a hepatoprotective agent and an antioxidant. It is a member of catechols, a beta-D-glucoside and a benzoate ester.

Scientific Research Applications

Anti-Inflammatory Properties Amburoside A, a phenol glucoside, has demonstrated notable anti-inflammatory effects. In studies involving rodents, it significantly inhibited paw edema induced by various inflammatory agents and reduced leukocyte and neutrophil migrations. Its anti-inflammatory efficacy is attributed to the inhibition of inflammatory mediators like TNF-alpha, histamine, serotonin, and prostaglandin E(2), and the reduction in leukocyte infiltration. Moreover, this compound was found to block N-formyl-methyl-leucyl-phenylalanine-induced myeloperoxidase release and activity in human neutrophils, indicating its role in modulating neutrophil degranulation and myeloperoxidase activity (Leal et al., 2009).

Neuroprotective Effects this compound exhibited potential neuroprotective properties. In mesencephalic cell cultures exposed to the neurotoxin 6-hydroxydopamine, this compound showed a protective effect by enhancing cell viability and reducing nitric oxide and free radical formation, suggesting its potential as a therapeutic agent in neurodegenerative diseases like Parkinson's (Leal et al., 2005).

Hepatoprotective Properties The compound also demonstrated hepatoprotective effects against carbon tetrachloride-induced hepatotoxicity in rats. It significantly inhibited the increase in serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, indicating its protective role against liver damage. The hepatoprotective mechanism is likely due to the inhibition of lipid peroxidation and restoration of antioxidant enzymes in hepatic tissues, highlighting its potential therapeutic application for liver diseases (Leal et al., 2008).

Antimicrobial Activity this compound has shown antimicrobial activity, especially against Gram-positive bacteria, which makes it a promising natural antimicrobial agent for food preservation and improving hygiene and cleanliness standards in food production (Ferreira et al., 2020).

Properties

Molecular Formula |

C20H22O10 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C20H22O10/c21-8-15-16(24)17(25)18(26)20(30-15)29-12-4-1-10(2-5-12)9-28-19(27)11-3-6-13(22)14(23)7-11/h1-7,15-18,20-26H,8-9H2/t15-,16-,17+,18-,20-/m1/s1 |

InChI Key |

LRFIKYDSTHZRKW-BFMVXSJESA-N |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES |

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

amburoside A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)

![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)

![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)